1-Fluoro-2-isopropyl-4-nitrobenzene

Description

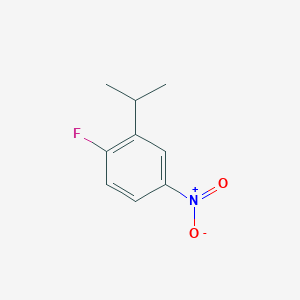

1-Fluoro-2-isopropyl-4-nitrobenzene is a substituted benzene derivative with the molecular formula C₉H₉FNO₂. Its structure features three distinct functional groups:

- Fluorine at position 1 (electron-withdrawing via inductive effects).

- Isopropyl at position 2 (bulky alkyl group, contributing steric hindrance and lipophilicity).

- Nitro at position 4 (strong electron-withdrawing meta-directing group).

The nitro group enhances reactivity in reduction or substitution reactions, while fluorine improves metabolic stability in bioactive molecules.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

1-fluoro-4-nitro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |

InChI Key |

YHAQYTBKDNROLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1-Fluoro-2-isopropyl-4-nitrobenzene to analogs from literature, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural Features and Similarity Scores

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in cited references.

Key Observations:

- Electronic Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. However, competing effects arise from other substituents. For example, the methoxy group in 1-Fluoro-4-methoxy-2-nitrobenzene donates electrons via resonance, partially countering nitro’s deactivation . Fluorine enhances electron withdrawal, increasing ring acidity and stability toward oxidation compared to non-halogenated analogs.

- Steric and Lipophilic Effects: The isopropyl group in the target compound introduces significant steric bulk, reducing reaction rates at position 2 compared to smaller groups (e.g., methyl in 4-Fluoro-2-methyl-6-nitrophenol) . Lipophilicity (logP) is expected to follow: isopropyl > methyl > methoxy > hydroxyl, influencing solubility and membrane permeability in biological systems.

- Reactivity and Applications: Nitro-to-Amine Reduction: Nitro groups in analogs like 1-Fluoro-4-methoxy-2-nitrobenzene are readily reduced to amines, useful in pharmaceutical synthesis (e.g., paracetamol derivatives) . Azo Dyes: Compounds with azo linkages (e.g., 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol) exhibit strong chromophore properties, unlike the target compound, which lacks conjugation pathways for visible absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.